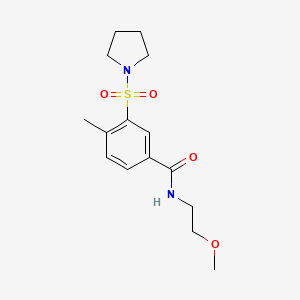
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CPP-109, is a drug that has been widely studied for its potential use in treating addiction and other neurological disorders. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied extensively for its potential use in treating addiction, particularly to cocaine and other stimulants. It has been shown to reduce drug-seeking behavior in animal models and has also been tested in human clinical trials. In addition to addiction, N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been studied for its potential use in treating other neurological disorders, including Alzheimer's disease and schizophrenia.
Mecanismo De Acción
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide works by inhibiting the enzyme responsible for breaking down cocaine in the body. This results in an increase in the levels of cocaine in the brain, which can lead to a decrease in drug cravings and relapse. The exact mechanism of action for N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in other neurological disorders is still being studied.
Biochemical and Physiological Effects:
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a relatively low toxicity profile and is generally well-tolerated in both animal and human studies. It has been shown to have a half-life of approximately 2-3 hours in humans and is primarily metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its specificity for the enzyme responsible for breaking down cocaine. This makes it a potentially useful tool for studying the effects of cocaine on the brain and for developing new treatments for addiction. However, one limitation of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that it may not be effective for all types of addiction and may have limited efficacy in treating long-term addiction.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is in developing new analogs of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide that may have improved efficacy and fewer side effects. Another area of interest is in studying the potential use of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in combination with other drugs or therapies for addiction and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide and its potential applications in other areas of medicine.
Propiedades
IUPAC Name |
N-cyclopentyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-10-12(16(20)17-13-6-4-5-7-13)11-18(15)14-8-2-1-3-9-14/h1-3,8-9,12-13H,4-7,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYKEJGHCCNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4238446.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)

![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)

![N-{[(4-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4238497.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)

![2-(2-bromo-4-isopropylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4238514.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)